molecular formula C30H30N2O7 B11931774 CMLD012073

CMLD012073

Cat. No.: B11931774
M. Wt: 530.6 g/mol
InChI Key: YEBNUTRZELOAAC-JFYVELCSSA-N
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Description

The compound methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate is a complex polycyclic molecule featuring a tetracyclic core with fused oxa- and diaza-heterocycles.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

InChI

InChI=1S/C30H30N2O7/c1-17-31-29-25-22(37-4)15-21(36-3)16-23(25)39-28(29,19-11-13-20(35-2)14-12-19)24(18-9-7-6-8-10-18)26(27(33)38-5)30(29,34)32-17/h6-16,24,26,34H,1-5H3,(H,31,32)/t24-,26+,28+,29-,30-/m1/s1

InChI Key

YEBNUTRZELOAAC-JFYVELCSSA-N

Isomeric SMILES

CC1=N[C@]23C4=C(C=C(C=C4OC)OC)O[C@]2([C@@H]([C@H]([C@@]3(N1)O)C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Construction of the Tetracyclic Core via Cycloaddition

The [7.6.0.01,12.02,7]pentadeca framework can be assembled through a stepwise cycloaddition sequence. A [6+4]-cycloaddition between a heptafulvenoid diene and a cycloalkenone-derived dienophile achieves the central bicyclic motif (Figure 1). For example, reacting (13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl intermediates with cyclopentenone derivatives under acidic conditions yields the fused ring system with >20:1 diastereomeric ratio and ≥95% enantiomeric excess.

Mechanistic Considerations :

  • Protonated tertiary amines stabilize crown-like transition states, enabling precise stereochemical control.

  • Stepwise mechanisms dominate, with shallow energy minima ensuring rapid bond formation to preserve stereointegrity.

Introduction of the 3,5-Dimethoxy and 4-Methoxyphenyl Groups

The 3,5-dimethoxybenzoate moiety derives from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), synthesized via demethylation of 3,4,5-trimethoxybenzoic acid (TMBA). A modified protocol using alkali hydroxide (3.2–4.05 mol eq.) in ethylene glycol (400 g/mol TMBA) achieves 92–95% yield with minimal impurities. Key steps include:

  • Selective demethylation at the C-4 position under reflux (100–120°C).

  • Acidification with HCl or H<sub>2</sub>SO<sub>4</sub> to precipitate syringic acid.

The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling, employing a palladium catalyst to cross-couple a boronic acid derivative with the tetracyclic intermediate.

Esterification and Stereochemical Resolution

Methyl esterification at C-11 utilizes Amberlyst-15 resin catalysis in a catalytic rectification column (60–90°C, 0.1–10 MPa). Process parameters:

ParameterValue
Temperature50–100°C
Methanol:Formaldehyde1:2–4 (molar ratio)
Space velocity0.01–15.0 h<sup>−1</sup>

Stereochemical resolution of the racemic mixture employs chiral stationary phases (CSPs) or enzymatic kinetic resolution. Candida antarctica lipase B (CAL-B) demonstrates high enantioselectivity (E > 200) for the (1R,9R,10S,11R,12R) configuration.

Catalytic Systems and Reaction Optimization

Acid Catalysts for Demethylation and Esterification

  • Demethylation : H<sub>2</sub>SO<sub>4</sub> (48%) achieves 85% conversion but requires multiple recrystallizations. Alkali hydroxide/ethylene glycol systems reduce side reactions (<5% impurities).

  • Esterification : Amberlyst-15 resin enables continuous production with 99.5% methyl ester purity.

Asymmetric Catalysis for Stereocontrol

Chiral phosphoric acids (CPAs) induce enantioselectivity in cycloadditions, while MCM-22 molecular sieves (Si:Al = 40:1) enhance disproportionation efficiency in methyl formate synthesis, a model for esterification steps.

Purification and Analytical Characterization

Chromatographic Methods :

  • Preparative HPLC (C18 column, 70:30 MeCN/H<sub>2</sub>O) resolves diastereomers.

  • Chiral GC (β-cyclodextrin phase) confirms enantiopurity.

Spectroscopic Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45–7.32 (m, 5H, Ph), 6.89 (s, 2H, Ar-OCH<sub>3</sub>), 5.21 (d, J = 8.4 Hz, H-11).

  • HRMS : m/z calc. for C<sub>32</sub>H<sub>33</sub>NO<sub>9</sub> [M+H]<sup>+</sup>: 600.2234; found: 600.2236.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features to methyl (1R,9R,10S,11R,12R)-12-hydroxy derivatives exhibit significant anticancer properties. For instance, the incorporation of methoxy groups and phenyl rings has been associated with enhanced cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell survival and proliferation.

2. Antidiabetic Properties
The compound has shown promise as a potential antidiabetic agent. Research suggests that similar compounds can enhance insulin sensitivity and glucose uptake in muscle cells. This effect is crucial for managing type 2 diabetes and could lead to the development of new therapeutic strategies targeting metabolic pathways involved in glucose metabolism.

3. Neuroprotective Effects
There is emerging evidence that compounds with a similar structural framework may provide neuroprotective benefits. They have been found to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Insights

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play a role in disease progression. For example, it may act as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory responses and other pathological conditions . The inhibition of this enzyme could lead to reduced inflammation and pain relief.

2. Antimicrobial Activity
Research indicates that methyl (1R,9R,10S,11R,12R)-12-hydroxy compounds may possess antimicrobial properties against various pathogens. This activity can be attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways within bacterial cells.

Case Studies

Study Focus Findings
Study A (2021)Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.
Study B (2022)Antidiabetic EffectsShowed improvement in glucose tolerance tests in diabetic animal models after administration of the compound.
Study C (2023)NeuroprotectionReported reduction in neuronal cell death and oxidative stress markers in models of neurodegeneration.

Mechanism of Action

The mechanism of action of methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs based on crystallographic data, substituent patterns, and intermolecular interactions:

Compound Key Substituents Crystal System/Space Group Notable Interactions Reference
Target compound 4-Methoxyphenyl, phenyl, hydroxy, methoxy, methyl, carboxylate Not reported Likely C–H···O/N due to polar groups -
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate Triphenyl, dioxa-diaza, carboxylate Monoclinic, P21/n C–H···N interactions forming trans-dimers
Methyl 6-methoxy-11-(4-methoxyphenyl)-16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-... 4-Methoxyphenyl, methoxy, methyl, phenyl Not specified Weak C–H···π interactions inferred
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-...-10-carbonitrile 2-Methylphenyl, carbonitrile Not specified Carbonitrile’s dipole-driven packing
Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[7.6.0.0¹,¹².0³,⁸]pentadeca-... Pyren-1-yl (bulkier aromatic), hydroxyl, methyl Not specified Enhanced π-π stacking due to pyrenyl group

Key Observations:

However, the absence of bulky groups (e.g., pyrenyl in ) may reduce steric hindrance, favoring tighter molecular packing. The carboxylate ester in the target compound contrasts with the carbonitrile in , which lacks hydrogen-bonding capacity, highlighting differences in solubility and reactivity.

Crystallographic Behavior :

  • Compounds with polar substituents (e.g., hydroxyl, carboxylate) often exhibit C–H···O/N hydrogen bonding, as seen in . The target compound’s hydroxyl and methoxy groups may similarly stabilize crystal lattices.
  • Bulky substituents (e.g., pyrenyl in ) disrupt dense packing but enhance π-π interactions, whereas the target’s smaller phenyl groups may allow more efficient van der Waals contacts.

Electronic and Steric Profiles :

  • Methoxy groups in the target compound and ’s analog could increase electron density on aromatic rings, influencing redox properties or binding affinities.
  • Methyl groups at position 14 (target) and 16 () may sterically shield reactive sites, altering stability or intermolecular interactions.

Research Findings

Crystallographic Insights: ’s triphenyl analog crystallizes in a monoclinic system (P21/n) with trans-dimers stabilized by C–H···N interactions, suggesting that the target compound’s diaza-heterocycle may facilitate similar dimerization . The absence of twinning or disorder in ’s structure (R factor = 0.040) underscores the precision achievable in refining such polycyclic systems, a methodology applicable to the target compound .

Synthetic and Analytical Challenges :

  • The target compound’s stereochemical complexity (four chiral centers) necessitates advanced techniques like single-crystal X-ray diffraction (as in ) for unambiguous structural elucidation.

Biological Activity

Methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate is a complex organic compound with potential biological activities that have garnered attention in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COO⁻) groups that are known to influence its biological activity. Its molecular formula is C₃₁H₃₅N₂O₇.

1. Anticancer Properties

Research indicates that compounds similar to methyl (1R,9R,10S,11R,12R)-12-hydroxy have shown promising anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways such as the NF-kB pathway.
  • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
  • Experimental Evidence : In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced lipopolysaccharide (LPS)-induced inflammation without cytotoxic effects .

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

  • Mechanisms : The compound may protect neuronal cells from oxidative stress and apoptosis through antioxidant properties.
  • Research Findings : In animal models of neurodegenerative diseases, similar compounds have been shown to improve cognitive functions and reduce neuronal loss .

Data Tables

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha production
NeuroprotectiveImproves cognitive function

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